molecular formula C12H25ClN2O3 B2909833 tert-Butyl 4-(1-aminoethyl)-4-hydroxypiperidine-1-carboxylate hydrochloride CAS No. 2228087-89-4

tert-Butyl 4-(1-aminoethyl)-4-hydroxypiperidine-1-carboxylate hydrochloride

Cat. No. B2909833
CAS RN: 2228087-89-4
M. Wt: 280.79
InChI Key: GTHCESTXYVCZID-UHFFFAOYSA-N
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Description

Tert-butyl 4-(1-aminoethyl)-4-hydroxypiperidine-1-carboxylate hydrochloride, also known as TBAP-HCl, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is a derivative of piperidine and has a unique chemical structure that makes it an attractive candidate for various research studies.

Scientific Research Applications

Tert-Butyl 4-(1-aminoethyl)-4-hydroxypiperidine-1-carboxylate hydrochloride has been extensively studied for its potential applications in the field of medicine. It has shown promising results in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. tert-Butyl 4-(1-aminoethyl)-4-hydroxypiperidine-1-carboxylate hydrochloride has been shown to act as an antioxidant and has neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases. Additionally, tert-Butyl 4-(1-aminoethyl)-4-hydroxypiperidine-1-carboxylate hydrochloride has been shown to inhibit the growth of cancer cells and can be used as a chemotherapeutic agent.

Mechanism Of Action

Tert-Butyl 4-(1-aminoethyl)-4-hydroxypiperidine-1-carboxylate hydrochloride exerts its effects through various mechanisms. It acts as an antioxidant by scavenging free radicals and preventing oxidative damage. tert-Butyl 4-(1-aminoethyl)-4-hydroxypiperidine-1-carboxylate hydrochloride also inhibits the activity of enzymes that are involved in the production of reactive oxygen species, further reducing oxidative stress. Additionally, tert-Butyl 4-(1-aminoethyl)-4-hydroxypiperidine-1-carboxylate hydrochloride has been shown to modulate the activity of certain signaling pathways that are involved in cell growth and survival.
Biochemical and Physiological Effects:
tert-Butyl 4-(1-aminoethyl)-4-hydroxypiperidine-1-carboxylate hydrochloride has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are both implicated in the development of various diseases. tert-Butyl 4-(1-aminoethyl)-4-hydroxypiperidine-1-carboxylate hydrochloride has also been shown to improve mitochondrial function, which is important for cellular energy production. Additionally, tert-Butyl 4-(1-aminoethyl)-4-hydroxypiperidine-1-carboxylate hydrochloride has been shown to improve cognitive function and memory in animal models.

Advantages And Limitations For Lab Experiments

Tert-Butyl 4-(1-aminoethyl)-4-hydroxypiperidine-1-carboxylate hydrochloride has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, tert-Butyl 4-(1-aminoethyl)-4-hydroxypiperidine-1-carboxylate hydrochloride has been extensively studied, and its effects are well-documented. However, there are also limitations to using tert-Butyl 4-(1-aminoethyl)-4-hydroxypiperidine-1-carboxylate hydrochloride in lab experiments. It has poor solubility in water, which can make it difficult to work with. Additionally, tert-Butyl 4-(1-aminoethyl)-4-hydroxypiperidine-1-carboxylate hydrochloride can be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on tert-Butyl 4-(1-aminoethyl)-4-hydroxypiperidine-1-carboxylate hydrochloride. One area of interest is the development of new derivatives of tert-Butyl 4-(1-aminoethyl)-4-hydroxypiperidine-1-carboxylate hydrochloride that have improved solubility and bioavailability. Additionally, research is needed to better understand the mechanisms of action of tert-Butyl 4-(1-aminoethyl)-4-hydroxypiperidine-1-carboxylate hydrochloride and how it can be used to treat various diseases. Finally, there is a need for more studies on the toxicity and safety of tert-Butyl 4-(1-aminoethyl)-4-hydroxypiperidine-1-carboxylate hydrochloride, particularly in humans.

Synthesis Methods

Tert-Butyl 4-(1-aminoethyl)-4-hydroxypiperidine-1-carboxylate hydrochloride can be synthesized using a simple and efficient method. The synthesis of tert-Butyl 4-(1-aminoethyl)-4-hydroxypiperidine-1-carboxylate hydrochloride involves the reaction of tert-butyl 4-(4-formylpiperidin-1-yl) piperidine-1-carboxylate with ammonium chloride in the presence of a reducing agent. The reaction takes place in a solvent such as methanol or ethanol and is typically carried out at room temperature. The resulting product is a white solid that is purified using recrystallization.

properties

IUPAC Name

tert-butyl 4-(1-aminoethyl)-4-hydroxypiperidine-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O3.ClH/c1-9(13)12(16)5-7-14(8-6-12)10(15)17-11(2,3)4;/h9,16H,5-8,13H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTHCESTXYVCZID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1(CCN(CC1)C(=O)OC(C)(C)C)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-(1-aminoethyl)-4-hydroxypiperidine-1-carboxylate hydrochloride

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